molecular formula C9H12F3N3O B2872663 1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200177-88-2

1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2872663
CAS No.: 2200177-88-2
M. Wt: 235.21
InChI Key: VLVZDPNCUKZPSA-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H12F3N3O and its molecular weight is 235.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure Analysis

Supramolecular Chains Formation : Research on triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, reveals their ability to form supramolecular chains mediated by hydrogen bonding and other interactions. These structures exhibit significant π-electron delocalization within the triazole ring, affecting their crystal packing and potentially their reactivity and interaction with biological targets (Boechat et al., 2010).

Synthesis and Reactivity

Novel Synthesis Methods : Recent studies highlight innovative synthesis approaches for triazole derivatives, emphasizing green chemistry principles. For instance, a DBU–H2O catalytic system has been utilized for the efficient synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing an environmentally friendly protocol that combines high atom economy, low environmental impact, and mild reaction conditions (Singh et al., 2013).

Regioselective Cyclization : The CF3 group has been demonstrated to direct the regioselective cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, forming 4-acyl-5-trifluoromethyl-1,2,3-triazoles. This method provides a reliable route to synthesize 4-acyl-5-trifluoromethyl-1,2,3-triazoles, which are challenging to obtain through other means (Rozin et al., 2012).

Potential Biological Activity

Antifungal Properties : The antifungal activity of new 1,2,4-triazoles containing difluoro(heteroaryl)methyl moieties has been identified, with some compounds showing equal or superior activity compared to itraconazole. This suggests potential applications in developing new antifungal agents (Eto et al., 2000).

Antimicrobial and Cytotoxic Activity : Several substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity. Compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents. Furthermore, some derivatives exhibit cytotoxic properties, offering a basis for further research into their application in cancer therapy (Holla et al., 2005).

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-6-13-15(4-7-2-3-7)8(16)14(6)5-9(10,11)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZDPNCUKZPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(F)(F)F)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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